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Compound of Interest

Compound Name: 3-Chloro-4-fluorophenol

Cat. No.: B1581553 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-4-
fluorophenol (CAS No. 2613-23-2), a key intermediate in the synthesis of various chemical

compounds, including pharmaceuticals and agrochemicals.[1][2] For professionals in research

and drug development, unequivocal structural confirmation and purity assessment are

paramount. This document offers a detailed interpretation of the mass spectrometry (MS),

nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, grounded in

fundamental principles and field-proven insights.

Introduction
3-Chloro-4-fluorophenol is a disubstituted phenol with the molecular formula C₆H₄ClFO.[3] Its

structure presents a unique combination of substituents—hydroxyl, chloro, and fluoro groups—

each imparting distinct electronic and steric effects that are reflected in its spectroscopic

signatures. Accurate interpretation of these signatures is essential for identity confirmation,

quality control, and understanding its reactivity. This guide will deconstruct the expected and

observed data from core analytical techniques, explaining the causality behind the spectral

features.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides critical information about

a molecule's mass and fragmentation pattern, offering powerful evidence for its elemental

composition and structure. For 3-chloro-4-fluorophenol, Electron Ionization (EI) is a common

method for generating ions.
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Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile

compounds like halogenated phenols, providing both separation and identification.[4]

Sample Preparation: Prepare a 50 ppm stock solution by dissolving 2.5 mg of 3-chloro-4-
fluorophenol in 50 mL of methanol.[4]

GC System: Agilent 6890 GC System (or equivalent).

Column: A low-polarity capillary column, such as a DB-5 (5% phenyl/95% dimethyl

polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable.[5]

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5]

Injector: Splitless injection of a 1 µL aliquot. Set injector temperature to 250-275°C.[5]

Oven Program: Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to

220°C.[3]

MS System: Agilent 5973 MSD (or equivalent) with electron ionization (EI) at 70 eV.

Mass Range: Scan from m/z 30 to 200.

Data Summary & Interpretation
The mass spectrum of 3-chloro-4-fluorophenol provides a clear fingerprint of the molecule.

The molecular weight is 146.55 g/mol .[1]

Table 1: Key Mass Spectrometry Data for 3-Chloro-4-fluorophenol[6]
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m/z (Daltons) Proposed Fragment Key Observations

148 [M+2]⁺

Isotope peak for ³⁷Cl,

approximately 1/3 the intensity

of the M⁺ peak.

146 [M]⁺

Molecular ion peak,

corresponding to the

C₆H₄³⁵ClFO formula.

118 [M - CO]⁺

Loss of carbon monoxide, a

common fragmentation for

phenols.

111 [M - Cl]⁺ Loss of the chlorine atom.

83 [C₅H₄F]⁺
Result of decarbonylation and

loss of HCl.

63 [C₅H₃]⁺
A common fragment in

aromatic compounds.

Interpretation:

The most telling feature is the molecular ion peak (M⁺) at m/z 146.[6] Crucially, the presence of

a chlorine atom is confirmed by the M+2 peak at m/z 148, which has a relative intensity of

approximately one-third that of the M⁺ peak, consistent with the natural isotopic abundance of

³⁵Cl and ³⁷Cl.

The fragmentation pattern is characteristic of a phenol. An initial loss of carbon monoxide (CO)

from the phenol ring is a common pathway, leading to the fragment at m/z 118.[6] The loss of a

chlorine radical gives rise to the peak at m/z 111. Further fragmentation leads to smaller, stable

aromatic and aliphatic ions.

Visualization: Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for 3-chloro-4-
fluorophenol under electron ionization.
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m/z = 146/148

[C₅H₄ClFO]⁺˙
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[C₆H₄FO]⁺
m/z = 111

- Cl˙
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Caption: Proposed EI-MS fragmentation of 3-chloro-4-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. For 3-chloro-4-fluorophenol, both ¹H and ¹³C NMR provide

unambiguous evidence for the substitution pattern.

Experimental Protocol: NMR Sample Preparation
Sample Quantity: Weigh 5-10 mg of 3-chloro-4-fluorophenol for ¹H NMR, or 20-50 mg for

¹³C NMR.

Solvent: Select a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆,

and add approximately 0.6 mL to the sample in a vial.

Dissolution: Agitate the vial to ensure complete dissolution. The solution must be clear and

transparent.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade

spectral quality.

Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm (0.5-0.6 mL).

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a proton-

decoupled experiment is standard.
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¹H NMR Spectroscopy: Predicted Data & Interpretation
While a publicly accessible, fully assigned experimental spectrum is not readily available, the

¹H NMR spectrum can be reliably predicted based on established substituent effects on the

benzene ring. The molecule has three aromatic protons, each in a unique chemical

environment.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H-2 7.15 - 7.25 dd
³J(H,H) ≈ 8.5,

⁴J(H,F) ≈ 4.5
1H

H-6 6.95 - 7.05 ddd

³J(H,H) ≈ 8.5,

⁴J(H,H) ≈ 2.5,

³J(H,F) ≈ 8.5

1H

H-5 6.85 - 6.95 t
³J(H,H) ≈ 8.5,

³J(H,F) ≈ 8.5
1H

-OH 5.0 - 6.0 br s - 1H

Interpretation:

The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group

(-OH) and the electron-withdrawing halogen substituents (-Cl, -F).

H-5: This proton is ortho to the electron-donating -OH group and meta to the -Cl group. It is

coupled to H-6 (³J, ortho coupling, ~8.5 Hz) and the fluorine atom (³J, ortho coupling, ~8.5

Hz), resulting in a triplet (or more accurately, a doublet of doublets with similar coupling

constants). It is expected to be the most upfield proton.

H-6: This proton is meta to the -OH group and ortho to the -Cl group. It is coupled to H-5 (³J,

ortho, ~8.5 Hz), H-2 (⁴J, meta, ~2.5 Hz), and the fluorine atom (³J, ortho, ~8.5 Hz). This

complex coupling will likely result in a doublet of doublet of doublets.
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H-2: This proton is ortho to the -Cl group and meta to the -OH group. It is coupled to H-6 (⁴J,

meta, ~2.5 Hz) and the fluorine atom (⁴J, meta, ~4.5 Hz). This will appear as a doublet of

doublets and is expected to be the most downfield of the aromatic protons due to its

proximity to the electronegative chlorine.

-OH Proton: The phenolic proton will appear as a broad singlet, and its chemical shift is

highly dependent on concentration and solvent.

Visualization: Proton Assignments
Caption: Numbering scheme for 3-chloro-4-fluorophenol.

¹³C NMR Spectroscopy: Predicted Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon

atoms of the aromatic ring. The chemical shifts are heavily influenced by the attached

substituents and C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon
Assignment

Predicted δ (ppm)
Multiplicity (due to
C-F coupling)

Key Influences

C-1 150 - 152 d (³J ≈ 3-5 Hz)
Attached to -OH

(deshielded)

C-2 118 - 120 s Ortho to -Cl

C-3 120 - 122 d (²J ≈ 15-20 Hz)
Attached to -Cl

(deshielded)

C-4 153 - 156 d (¹J ≈ 240-250 Hz)

Attached to -F (highly

deshielded, large

coupling)

C-5 116 - 118 d (²J ≈ 20-25 Hz) Ortho to -F and -OH

C-6 117 - 119 d (³J ≈ 8-10 Hz) Meta to -F and -OH

Interpretation:
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The most notable feature is the signal for C-4, which is directly attached to the highly

electronegative fluorine atom. This carbon will be significantly deshielded (shifted downfield)

and will appear as a doublet with a very large one-bond coupling constant (¹JCF) of

approximately 240-250 Hz. The carbon attached to the hydroxyl group, C-1, will also be

deshielded. The carbon bearing the chlorine, C-3, is deshielded and will show a smaller two-

bond coupling to fluorine (²JCF). The remaining carbons will also exhibit coupling to the fluorine

atom over two (²JCF) or three (³JCF) bonds, appearing as doublets in the spectrum.

Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Solid Sample Analysis
Since 3-chloro-4-fluorophenol is a solid at room temperature (m.p. 38-40 °C), the KBr pellet

or ATR method is appropriate.[1]

KBr Pellet Method:

Grinding: Finely grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium

bromide (KBr) using an agate mortar and pestle.

Pressing: Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using

a hydraulic press to form a transparent pellet.

Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum. A

background spectrum of a blank KBr pellet should be collected first.[7]

Attenuated Total Reflectance (ATR) Method:

Background: Ensure the ATR crystal (e.g., diamond) is clean and collect a background

spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR

crystal.
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Contact: Apply pressure using the anvil to ensure good contact between the sample and

the crystal.

Analysis: Collect the spectrum directly.[7]

Data Summary & Interpretation
The IR spectrum will display characteristic absorption bands for the hydroxyl, aromatic, and

carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3500 - 3200 O-H stretch Strong, Broad

Characteristic of a

hydrogen-bonded

phenol.

3100 - 3000 Aromatic C-H stretch Medium
Typical for C-H bonds

on a benzene ring.

1600 - 1585 C=C stretch (in-ring) Medium-Strong
Aromatic ring

vibration.

1500 - 1400 C=C stretch (in-ring) Medium-Strong
Aromatic ring

vibration.

1300 - 1200 C-O stretch Strong
Phenolic C-O bond

vibration.

1250 - 1150 C-F stretch Strong

Strong absorption

typical for aryl

fluorides.

900 - 675 Aromatic C-H bend Strong

Out-of-plane bending,

pattern can indicate

substitution.

850 - 550 C-Cl stretch Medium-Strong
Carbon-chlorine bond

vibration.
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Interpretation:

The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm⁻¹

region, which is definitive for the O-H stretching vibration of a hydrogen-bonded phenol. The

aromatic nature of the compound is confirmed by the C-H stretching peaks just above 3000

cm⁻¹ and the sharp C=C ring stretching bands around 1600 and 1500 cm⁻¹. The fingerprint

region (below 1500 cm⁻¹) will contain strong, characteristic absorptions for the C-O stretch

(around 1250 cm⁻¹), the C-F stretch (around 1200 cm⁻¹), and the C-Cl stretch (around 700-800

cm⁻¹).

Conclusion
The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a

comprehensive and self-validating system for the structural confirmation of 3-chloro-4-
fluorophenol. MS confirms the molecular weight and the presence of chlorine. ¹H and ¹³C

NMR elucidate the exact substitution pattern and connectivity of the atoms. Finally, IR

spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups.

Together, these techniques provide the authoritative data required by researchers and drug

development professionals to ensure the identity and quality of this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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